molecular formula C16H13ClN2O3 B12198267 N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide CAS No. 955315-31-8

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

Cat. No.: B12198267
CAS No.: 955315-31-8
M. Wt: 316.74 g/mol
InChI Key: COGGONVUHNXNOO-UHFFFAOYSA-N
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Description

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic organic compound that features a quinoline moiety substituted with a chlorine atom at the 6-position and a furan ring substituted with a methoxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Methoxymethyl Substitution: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA).

    Amide Formation: The final step involves the coupling of the quinoline and furan moieties through an amide bond, which can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Quinoline derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline and furan derivatives.

    Medicine: As a potential drug candidate for the treatment of diseases such as malaria, cancer, and bacterial infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide would depend on its specific application. For example:

    Antimalarial Activity: The compound may inhibit heme detoxification in the malaria parasite, similar to other quinoline-based antimalarials.

    Anticancer Activity: The compound may interfere with DNA replication or repair processes in cancer cells.

    Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-2-carboxamide: A compound with a similar quinoline core but different substituents.

    Furancarboxamide: A compound with a similar furan ring but different substituents.

Uniqueness

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is unique due to its combination of a quinoline and furan moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

955315-31-8

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C16H13ClN2O3/c1-21-9-11-3-5-15(22-11)16(20)19-14-6-7-18-13-4-2-10(17)8-12(13)14/h2-8H,9H2,1H3,(H,18,19,20)

InChI Key

COGGONVUHNXNOO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(O1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl

Origin of Product

United States

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